molecular formula C6H6ClN3O B2729719 2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine CAS No. 1783929-18-9

2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine

Cat. No.: B2729719
CAS No.: 1783929-18-9
M. Wt: 171.58
InChI Key: LDSPPCQQJQILBD-UHFFFAOYSA-N
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Description

2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C6H6ClN3O. It is a derivative of furo[3,4-d]pyrimidine, characterized by the presence of a chlorine atom at the 2-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4,6-diaminopyrimidine with diethyl oxalate, followed by cyclization to form the furo[3,4-d]pyrimidine ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine .

Mechanism of Action

The mechanism of action of 2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-6-9-4-2-11-1-3(4)5(8)10-6/h1-2H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSPPCQQJQILBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=C(N=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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